ppGpp

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

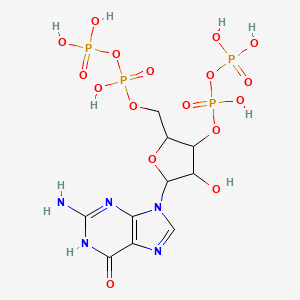

Guanosine tetraphosphate, commonly referred to as ppGpp, is a highly phosphorylated guanosine derivative. It is a global regulatory nucleotide that modulates several biochemical events in bacterial physiology, ranging from core central dogma processes to various metabolic pathways . Guanosine tetraphosphate is part of the stringent response in bacteria, which is a survival mechanism triggered by nutrient starvation and other stress conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Guanosine tetraphosphate is synthesized from guanosine triphosphate (GTP) and adenosine triphosphate (ATP) by the enzyme RelA in response to amino acid starvation . The synthesis involves the transfer of a pyrophosphate group from ATP to GTP, forming guanosine pentaphosphate (pppGpp), which is then hydrolyzed to guanosine tetraphosphate by the enzyme GppA .

Industrial Production Methods

Industrial production of guanosine tetraphosphate is not common due to its specific biological role and the complexity of its synthesis. it can be produced in laboratory settings using recombinant bacterial strains engineered to overexpress the RelA and GppA enzymes .

Análisis De Reacciones Químicas

Types of Reactions

Guanosine tetraphosphate undergoes several types of reactions, including:

Hydrolysis: Conversion of guanosine pentaphosphate to guanosine tetraphosphate by GppA.

Binding Reactions: Guanosine tetraphosphate binds to various target proteins, modulating their activity.

Common Reagents and Conditions

Hydrolysis: Requires the enzyme GppA and appropriate buffer conditions to maintain enzyme activity.

Binding Reactions: Typically occur under physiological conditions within the bacterial cell.

Major Products Formed

Aplicaciones Científicas De Investigación

Guanosine tetraphosphate has several scientific research applications:

Microbial Physiology: It is used to study the stringent response and its effects on bacterial growth and metabolism.

Antibiotic Resistance: Research on guanosine tetraphosphate helps understand bacterial survival mechanisms under antibiotic stress.

Metabolic Regulation: It is used to investigate the regulation of metabolic pathways in response to nutrient availability.

Stress Response: Studies on guanosine tetraphosphate provide insights into bacterial adaptation to various stress conditions.

Mecanismo De Acción

Guanosine tetraphosphate exerts its effects by binding to RNA polymerase and other target proteins, causing a global reprogramming of cellular processes . This binding leads to the inhibition of ribosomal RNA and transfer RNA synthesis, upregulation of stress-related genes, and optimization of resource allocation . The molecular targets include enzymes involved in nucleotide metabolism, ribosome biogenesis, and other essential cellular functions .

Comparación Con Compuestos Similares

Guanosine tetraphosphate is similar to guanosine pentaphosphate (pppGpp), both of which are involved in the stringent response . guanosine tetraphosphate is more potent in regulating growth rate, RNA/DNA ratios, and other cellular processes compared to guanosine pentaphosphate . Other similar compounds include cyclic adenosine monophosphate (cAMP) and cyclic di-GMP, which are also second messengers involved in bacterial stress responses .

List of Similar Compounds

- Guanosine pentaphosphate (pthis compound)

- Cyclic adenosine monophosphate (cAMP)

- Cyclic di-GMP

Guanosine tetraphosphate’s unique role in the stringent response and its potent regulatory effects on bacterial physiology make it a critical molecule for understanding bacterial adaptation and survival under stress conditions .

Propiedades

Número CAS |

32452-17-8 |

|---|---|

Fórmula molecular |

C10H17N5O17P4 |

Peso molecular |

603.16 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H17N5O17P4/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(30-36(26,27)32-34(21,22)23)3(29-9)1-28-35(24,25)31-33(18,19)20/h2-3,5-6,9,16H,1H2,(H,24,25)(H,26,27)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |

Clave InChI |

BUFLLCUFNHESEH-UUOKFMHZSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |

SMILES isomérico |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |

SMILES canónico |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-2,3'-diol](/img/structure/B3423773.png)

![N-[(5-acetylthiophen-2-yl)methyl]acetamide](/img/structure/B3423843.png)

![(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane](/img/structure/B3423863.png)

![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B3423867.png)

![3-amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide](/img/structure/B3423896.png)